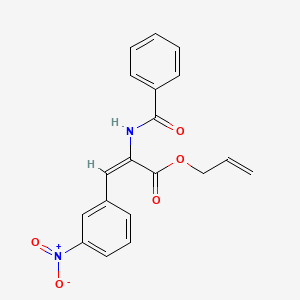![molecular formula C25H29N3O7S2 B4631084 N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
The compound belongs to a class of organic molecules that often exhibit significant biological and chemical activity, primarily due to their complex structural features, including sulfonyl and amino groups. These features can influence the compound's reactivity, binding affinity, and overall chemical behavior.
Synthesis Analysis
Research on compounds with similar structural motifs typically involves multi-step synthetic routes that might include cyclopropanation, sulfonation, and interactions with chlorosulfonic acid as key steps in their synthesis. For example, the asymmetric cyclopropanation of chiral vinyl sulfoxides represents a method for synthesizing enantiomerically pure compounds with constrained analogs of biological significance (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
The molecular and electronic structure of such compounds is often determined using X-ray single crystal diffraction and quantum-chemical calculations. These methods help elucidate the arrangement of atoms within the molecule and the electronic distribution, which are crucial for understanding the compound's reactivity and interactions with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds with similar functional groups includes reactions with sulfur ylides, phenyl hydrogen sulfates in sulfonation, and interactions leading to the formation of sulfonic acids. These reactions are indicative of the compound's potential to undergo transformations that could modify its chemical and biological properties (Wit et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are often determined experimentally. These properties are influenced by the molecule's overall structure and the presence of functional groups that can form hydrogen bonds or interact with solvents (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Applications in Medicinal Chemistry
Compounds containing sulfonyl, dimethoxyphenyl, and methylsulfonyl amino groups often play significant roles in medicinal chemistry due to their diverse biological activities. For example, sulfonamides, such as benzenesulfonamide derivatives, have been extensively studied for their antimicrobial and anti-inflammatory properties. These compounds have shown promising results in inhibiting pro-inflammatory cytokines and displaying antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting their potential as therapeutic agents (Keche et al., 2012; Ghorab et al., 2017).
Contributions to Organic Synthesis
The functional groups present in the queried compound are also relevant in organic synthesis, particularly in the development of novel synthetic methodologies and materials. For instance, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes demonstrates the versatility of these groups in creating materials with specific ionic conductivities, highlighting their potential applications in energy storage and conversion technologies (Kim et al., 2011).
Role in Biochemical Research
Fluorescent molecular probes incorporating dimethoxyphenyl and sulfonyl groups have been developed for studying biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, useful in the development of ultra-sensitive fluorescent probes for bioimaging and diagnostic applications (Diwu et al., 1997).
Potential in Drug Discovery
The structural motifs found in N2-(2,5-dimethoxyphenyl)-N1-{3-[methyl(methylsulfonyl)amino]phenyl}-N2-[(4-methylphenyl)sulfonyl]glycinamide are common in molecules investigated for drug discovery. For example, biphenylsulfonamide derivatives have been explored as endothelin antagonists, showing selectivity and potential for treating conditions associated with endothelin dysregulation (Murugesan et al., 1998).
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7S2/c1-18-9-12-22(13-10-18)37(32,33)28(23-16-21(34-3)11-14-24(23)35-4)17-25(29)26-19-7-6-8-20(15-19)27(2)36(5,30)31/h6-16H,17H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKHVHNUPDBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethoxyphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



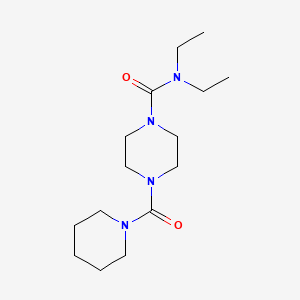
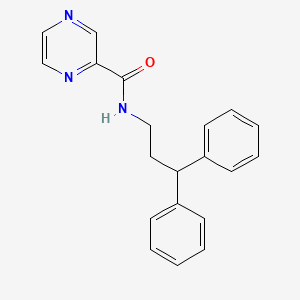
![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)

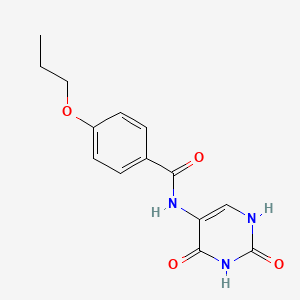


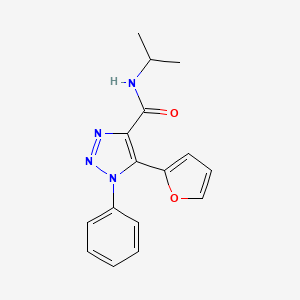
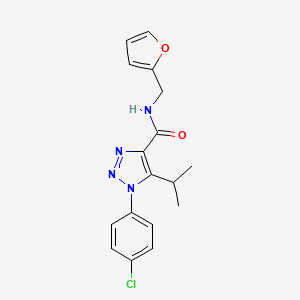
![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)
![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)
